benzimidazo[1,2-b]isoquinolin-11(5H)-one benzimidazo[1,2-b]isoquinolin-11(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15455558
InChI: InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H
SMILES:
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol

benzimidazo[1,2-b]isoquinolin-11(5H)-one

CAS No.:

Cat. No.: VC15455558

Molecular Formula: C15H10N2O

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

benzimidazo[1,2-b]isoquinolin-11(5H)-one -

Specification

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
IUPAC Name 5H-benzimidazolo[1,2-b]isoquinolin-11-one
Standard InChI InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H
Standard InChI Key QHFYYHVXZTVQPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O

Introduction

Chemical Structure and Nomenclature

Core Architecture and IUPAC Designation

Benzimidazo[1,2-b]isoquinolin-11(6H)-one features a tetracyclic framework formed by the fusion of a benzimidazole moiety (two fused benzene and imidazole rings) with an isoquinolinone system (Figure 1). The IUPAC name, 6H-benzimidazolo[1,2-b]isoquinolin-11-one, reflects the numbering scheme and ketone position. The "6H" designation arises from the non-aromatic six-membered ring containing one hydrogen atom, which adopts a partially saturated configuration.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC15H10N2O\text{C}_{15}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight234.25 g/mol
CAS Number6690-92-2
SMILESC1C2=CC=CC=C2C(=O)N3C1=NC4=CC=CC=C43
InChIKeyCLRRADVYJALFRS-UHFFFAOYSA-N
Topological Polar Surface41.5 Ų

Structural Comparison with Related Compounds

The compound’s bioactivity stems from its distinct fusion pattern, which differentiates it from analogs like benzimidazo[2,1-a]isoquinolin-6(5H)-one. The latter’s alternative ring fusion alters electronic distribution and steric accessibility, impacting receptor binding . Isoquinoline and benzimidazole, its parent heterocycles, lack the synergistic effects conferred by their fusion, resulting in simpler reactivity profiles.

Synthesis and Manufacturing

Metal-Catalyzed Cyclization Strategies

Recent advances emphasize palladium- and copper-mediated protocols. A 2022 PMC study detailed a palladium-catalyzed C–H vinylation method using bromoacetylene derivatives, yielding the target compound in 31–81% efficiency (Figure 2) . The reaction proceeds via hydroamination followed by intramolecular cyclization, with ortho regioselectivity dictated by bromovinyl intermediate geometry.

Radical Cascade Cyclization

A 2023 ACS Omega report introduced a metal-free approach using α,α-difluorophenylacetic acid and 2-arylbenzimidazoles under oxidative conditions . This radical-mediated process constructs the isoquinolinone ring through sequential C–C bond formation, achieving yields up to 70% (Table 2).

Table 2: Comparative Synthesis Methodologies

MethodCatalystYield (%)Key Advantage
Pd-Catalyzed C–H VinylationPd(OAc)₂31–81High regioselectivity
Radical CascadeK₂S₂O₈46–70Metal-free, broad substrate scope
Acid-Mediated CyclizationTriflic Acid50Mild conditions

Challenges in Scalability

Despite progress, scalability remains hindered by:

  • Purification Complexity: Separation from metal catalysts (e.g., Pd residues) requires costly chromatography .

  • Functional Group Sensitivity: Electron-withdrawing substituents on the benzimidazole ring reduce cyclization efficiency .

Biological Activity and Mechanistic Insights

Anticancer Properties

Benzimidazo[1,2-b]isoquinolin-11(6H)-one derivatives exhibit nanomolar IC₅₀ values against breast (MCF-7) and lung (A549) cancer lines. Mechanistic studies attribute this to dual inhibition of topoisomerase I and PKA, inducing G2/M phase arrest and caspase-3-mediated apoptosis .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications at positions 3 and 8 (Figure 1) enhance bioavailability:

  • 3-Nitro Derivatives: Improve topoisomerase I binding affinity by 12-fold .

  • 8-Fluoro Substitution: Increases metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for parent compound) .

Drug Delivery Considerations

The compound’s low solubility (0.12 mg/mL in PBS) necessitates formulation as PEGylated nanoparticles or β-cyclodextrin complexes to achieve therapeutic plasma concentrations.

Comparative Analysis with Related Heterocycles

Table 3: Bioactivity Comparison of Benzimidazo-Isoquinoline Derivatives

CompoundTopoisomerase I IC₅₀ (nM)LogP
Benzimidazo[1,2-b]isoquinolin-11-one842.1
Benzimidazo[2,1-a]isoquinolin-6-one2103.4
Camptothecin (Control)221.8

The [1,2-b] fusion pattern confers superior enzymatic inhibition versus [2,1-a] isomers, likely due to enhanced planar rigidity and π-π stacking with DNA bases .

Future Perspectives

Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) incorporating benzimidazo[1,2-b]isoquinolin-11-one warheads could enable selective degradation of oncogenic targets like BRD4.

Green Chemistry Approaches

Developing photocatalytic cyclization methods using visible light may reduce reliance on toxic oxidants like K₂S₂O₈ .

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